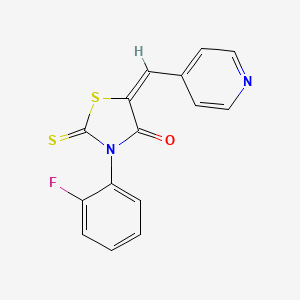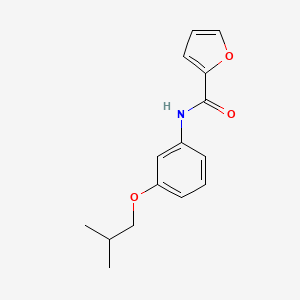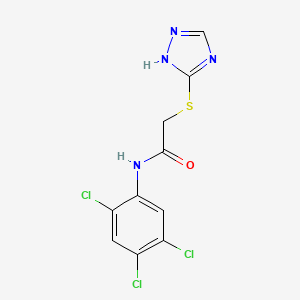
3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as FPTI, is a thiazolidinone derivative that has attracted significant attention in the scientific community due to its potential applications in drug development. This compound exhibits promising pharmacological properties, including anti-inflammatory, anticancer, and antidiabetic activities.
Wirkmechanismus
The exact mechanism of action of 3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways. For example, this compound has been shown to activate the AMPK pathway, which plays a crucial role in glucose and lipid metabolism. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It can induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis in cancer cells. It also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Furthermore, this compound enhances insulin sensitivity and reduces blood glucose levels, making it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. It also exhibits promising pharmacological properties, making it a potential candidate for drug development. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which makes it challenging to optimize its pharmacological properties.
Zukünftige Richtungen
There are numerous future directions for 3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one research. One area of research is the optimization of its pharmacological properties, such as its solubility and bioavailability. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, this compound can be used as a lead compound for the development of novel anticancer, anti-inflammatory, and antidiabetic agents.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anticancer effects by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis.
Another area of research is the anti-inflammatory activity of this compound. Inflammation plays a crucial role in the pathogenesis of various diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
This compound also exhibits antidiabetic activity by enhancing insulin sensitivity and reducing blood glucose levels. It achieves this by activating the AMPK pathway, which plays a crucial role in glucose and lipid metabolism.
Eigenschaften
IUPAC Name |
(5E)-3-(2-fluorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2OS2/c16-11-3-1-2-4-12(11)18-14(19)13(21-15(18)20)9-10-5-7-17-8-6-10/h1-9H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJFWMIOPJSCQ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=NC=C3)/SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methylbenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4690278.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4690284.png)
![3-methyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4690289.png)
![3-chloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4690293.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B4690301.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B4690310.png)

![[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4690322.png)
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4690329.png)


![N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4690368.png)
![ethyl 2-[({2-[(4-bromophenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4690374.png)
![2-phenyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B4690376.png)